(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 It is a derivative of pyridine and pyrrolidine, featuring a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dimethylformamide or tetrahydrofuran. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound influences cellular responses.
Comparison with Similar Compounds
Similar Compounds
(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine: The base form without the dihydrochloride.
(6-Piperidin-1-ylpyridin-2-yl)methanamine: A similar compound with a piperidine ring instead of pyrrolidine.
(6-Morpholin-1-ylpyridin-2-yl)methanamine: A derivative with a morpholine ring.
Uniqueness
(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13;;/h3-5H,1-2,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYKJFEDQZUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490400-72-9 |
Source
|
Record name | 1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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